2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives
Preparation Methods
The synthesis of 2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide involves multiple steps, including the formation of the triazole ring and subsequent functionalizationThe final step involves the condensation of the triazole derivative with the appropriate aldehyde to form the desired acetohydrazide compound .
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity. Commonly used reagents include hydrazine derivatives, aldehydes, and various catalysts to facilitate the formation of the triazole ring and subsequent functionalization .
Chemical Reactions Analysis
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Condensation: The acetohydrazide moiety can participate in condensation reactions with various aldehydes or ketones to form new hydrazone derivatives.
Scientific Research Applications
2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications, including:
- Biology
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Properties
Molecular Formula |
C25H22ClN5O3S |
---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22ClN5O3S/c1-2-34-22-14-17(8-13-21(22)32)15-27-28-23(33)16-35-25-30-29-24(18-9-11-19(26)12-10-18)31(25)20-6-4-3-5-7-20/h3-15,32H,2,16H2,1H3,(H,28,33)/b27-15+ |
InChI Key |
UGFVFMQVUZTBJD-JFLMPSFJSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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